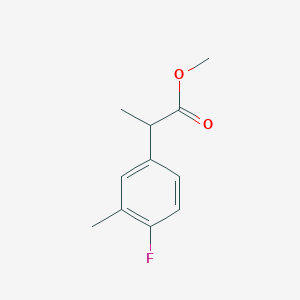

Methyl 2-(4-fluoro-3-methylphenyl)propanoate

Description

Methyl 2-(4-fluoro-3-methylphenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone substituted with a 4-fluoro-3-methylphenyl group. The compound’s structure combines a methyl ester group with halogen (fluoro) and alkyl (methyl) substituents on the phenyl ring, which may influence its stability, lipophilicity, and interactions in biological systems. This article provides a comparative analysis of this compound with structurally similar esters, emphasizing substituent effects, applications, and research findings.

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

methyl 2-(4-fluoro-3-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13FO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3 |

InChI Key |

XWHAETJRCMGJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)propanoate typically involves the esterification of 2-(4-fluoro-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(4-fluoro-3-methylphenyl)propanoic acid.

Reduction: Formation of 2-(4-fluoro-3-methylphenyl)propanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-3-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Halogen Substituents

The presence of halogens (F, Cl, Br) on the phenyl ring significantly impacts electronic properties and bioactivity:

- Fluoro (e.g., Methyl 2-(4-fluoro-3-methylphenyl)propanoate): Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .

- Bromo (e.g., Boc-4-bromo-D-phenylalanine methyl ester ): Provides a heavier halogen for synthetic modifications, such as Suzuki coupling, but may reduce solubility.

Ester Group Variations

- Methyl vs. Benzyl Esters: Methyl esters (e.g., target compound) are typically more hydrolytically stable than benzyl esters (e.g., benzyl 2-methyl-3-(oxiran-2-yl)propanoate ), which are prone to enzymatic cleavage.

- Amino-Functionalized Esters: Compounds like Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride incorporate amino groups, enabling peptide conjugation or salt formation, unlike the non-amino target compound.

Additional Functional Groups

- Sulfonamido/Formyl Groups: Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-(4-fluorophenyl)prop-2-enoate includes a sulfonamido group, enhancing antimicrobial activity via hydrogen bonding interactions.

- Hydroxyl Groups: Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate exhibits anti-inflammatory effects due to the phenolic hydroxyl group’s role in inhibiting NF-κB.

Key Observations:

- Antimicrobial Activity : Sulfonamido and formyl groups in enhance activity against biofilms, suggesting that electron-withdrawing substituents may improve efficacy.

- Anti-inflammatory Effects: Hydroxyl and enoylamino groups in correlate with NF-κB inhibition, highlighting the importance of hydrogen-bonding motifs.

- Synthetic Utility : Bromo and Boc-protected analogs () are valuable intermediates in peptide chemistry, unlike the target compound, which lacks reactive handles.

Physicochemical Properties

- Lipophilicity : Fluorine and methyl groups in the target compound likely increase logP compared to hydroxylated analogs (e.g., ), favoring membrane permeability.

- Stability : The absence of hydrolytically labile groups (e.g., epoxides in ) suggests greater stability under physiological conditions.

- Stereochemical Considerations: Chiral analogs like and exhibit enantiomer-specific interactions, whereas the target compound’s non-chiral structure may simplify synthesis.

Biological Activity

Methyl 2-(4-fluoro-3-methylphenyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHF\O

- Molecular Weight : Approximately 220.23 g/mol

- Structural Features : The compound contains a fluorinated aromatic ring and a propanoate moiety, which contribute to its unique biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral Properties : Preliminary studies indicate potential inhibition of viral replication pathways.

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory responses.

- Anticancer Activity : Research suggests it may possess cytotoxic effects against certain cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It could bind to various receptors, altering their activity and influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Activity

A study published in Journal of Virology demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells. The mechanism was linked to the compound's ability to interfere with viral entry and replication processes.

Case Study 2: Anti-inflammatory Effects

Research conducted at a prominent university showed that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 3: Anticancer Potential

In vitro studies revealed that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Initial PK studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution throughout tissues, with higher concentrations observed in liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to several metabolites with varying biological activities.

- Excretion : Mainly excreted via urine.

Toxicological assessments have shown low acute toxicity; however, long-term studies are needed to fully understand safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.